[3-[4-(2,3-Dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone
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Overview
Description
[3-[4-(2,3-Dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone is a complex organic compound that features a unique structure combining indole, pyridopyrimidine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[4-(2,3-Dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyridopyrimidine intermediates, followed by their coupling with a phenyl-piperazine derivative. Key steps include:
Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Synthesis of the Pyridopyrimidine Intermediate: This involves the cyclization of a suitable aminopyridine with a formamide derivative.
Coupling Reaction: The indole and pyridopyrimidine intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as Suzuki or Buchwald-Hartwig coupling, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
[3-[4-(2,3-Dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridopyrimidine ring can be reduced under hydrogenation conditions to form dihydropyridopyrimidine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydropyridopyrimidine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
[3-[4-(2,3-Dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent targeting specific biological pathways, such as kinase inhibition.
Biological Studies: Used in studies to understand its interaction with various enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular processes and signal transduction pathways.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [3-[4-(2,3-Dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating the downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **[4-(2,3-Dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone
- **[3-(2,3-Dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone
Uniqueness
The unique combination of indole, pyridopyrimidine, and piperazine moieties in [3-[4-(2,3-Dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone provides it with distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.
Properties
Molecular Formula |
C26H24N6O |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
[3-[4-(2,3-dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C26H24N6O/c33-26(31-14-11-27-12-15-31)20-6-3-5-19(16-20)21-8-9-22-24(30-21)25(29-17-28-22)32-13-10-18-4-1-2-7-23(18)32/h1-9,16-17,27H,10-15H2 |
InChI Key |
LGDROMVQTALVNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=NC4=C3N=C(C=C4)C5=CC(=CC=C5)C(=O)N6CCNCC6 |
Origin of Product |
United States |
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